5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5-tert-butyl-1H-1,2,4-triazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O2S/c1-6(2,3)4-8-5(10-9-4)13(7,11)12/h1-3H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXZYDSRMARZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-(tert-Butyl)-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-(tert-Butyl)-1H-1,2,4-triazole
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 5-(tert-butyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-(tert-butyl)-1H-1,2,4-triazole with chlorosulfonic acid under controlled conditions. This results in the formation of the sulfonyl chloride group, which is highly reactive towards nucleophiles.
Reaction Types
- Nucleophilic Substitution : The sulfonyl chloride group reacts with amines to form sulfonamides.
- Oxidation and Reduction : The triazole ring can participate in redox reactions.
- Coupling Reactions : It can be used in coupling reactions like Suzuki-Miyaura to form carbon-carbon bonds.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution makes it an essential intermediate in organic synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as an enzyme inhibitor and in the development of biologically active compounds. For instance, studies highlight its role in designing selective PXR inhibitors that may have therapeutic implications in drug metabolism and toxicity .
Biological Studies
Research indicates that derivatives of triazoles can exhibit significant biological activities, including antitumor and antimicrobial properties. The sulfonyl chloride derivative can be modified to enhance these activities .
Material Science
The compound's unique properties make it suitable for developing new materials with specific chemical characteristics. Its reactivity allows for the functionalization of polymers or other materials to impart desirable properties.
Case Study 1: Enzyme Inhibitors
A study investigated the use of triazole derivatives as enzyme inhibitors. The presence of the tert-butyl group was found to enhance binding affinity to human PXR (Pregnane X Receptor), suggesting potential applications in drug design .
Case Study 2: Antimicrobial Activity
Research on triazole derivatives demonstrated their effectiveness against various pathogens. Modifications using sulfonyl chloride groups improved the antimicrobial properties of these compounds .
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The triazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride with analogous compounds derived from the provided evidence:
Key Differences and Implications
Core Heterocycle :
- The target compound and CID 79600816 share the 1,2,4-triazole ring, which is electron-deficient and participates in hydrogen bonding. In contrast, N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide contains a 1,3,4-thiadiazole ring, which has higher aromaticity and sulfur-mediated electronic effects, influencing its biological activity .
Functional Groups: The sulfonyl chloride group in the target compound is highly electrophilic, making it reactive toward amines and alcohols to form sulfonamides or sulfonate esters. The chloromethyl group in CID 79600816 is less reactive but serves as a versatile alkylating agent . Thiol-containing derivatives (e.g., 5-[1-(4-tert-Butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol) exhibit redox activity and metal-binding properties, expanding their use in catalysis and medicinal chemistry .
Lipophilicity and Bioavailability :
Biological Activity
5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 59689-65-5) is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article delves into its biological properties, particularly its antibacterial and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : CHClNOS
- Molecular Weight : 223.68 g/mol
- Structure : The compound features a tert-butyl group attached to a triazole ring and a sulfonyl chloride functional group, which enhances its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves the reaction of 5-(tert-butyl)-1H-1,2,4-triazole with chlorosulfonic acid under controlled conditions to ensure selective formation of the sulfonyl chloride group.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Studies involving this compound have shown promising results against various bacterial strains:
- Testing Methods : The antibacterial activity was assessed using the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays. The inhibition zones were measured to determine effectiveness against standard Gram-positive and Gram-negative bacteria .
Results Summary
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 18 | 5 |
| B. subtilis | 20 | 8 |
These results indicate that the compound exhibits moderate to high antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings .
Anticancer Activity
The anticancer potential of triazole derivatives is also noteworthy. Preliminary studies have indicated that compounds similar to this compound can inhibit the growth of various cancer cell lines:
- In Vitro Studies : A study evaluated the compound against a panel of 60 human cancer cell lines from different types of cancers including leukemia and breast cancer. The growth inhibition was measured as a function of optical density .
Growth Inhibition Data
| Cancer Cell Line | GI (µM) | % Growth Inhibition |
|---|---|---|
| Leukemia | 12 | 70 |
| Breast Cancer | 15 | 65 |
| Lung Cancer | 20 | 60 |
These findings suggest that the compound has considerable potential as an anticancer agent, with specific efficacy noted in hematological malignancies .
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, triazoles can interfere with DNA synthesis by acting as bioisosteres to carboxylic acids, enhancing binding interactions with target proteins such as DNA gyrase and other essential enzymes .
Case Studies
Several case studies have documented the biological efficacy of triazole derivatives:
- Antibacterial Efficacy Against Drug-resistant Strains : A study highlighted the effectiveness of triazole compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections .
- Anticancer Trials : Clinical trials involving triazole derivatives have reported significant tumor reduction in patients with advanced breast cancer when combined with traditional therapies .
Q & A
Q. What are the established synthetic routes for 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride?
The synthesis typically involves:
- Cyclization : Formation of the triazole ring using tert-butyl-containing precursors, such as tert-butyl isocyanide or tert-butylamine derivatives, under conditions like reflux with thiourea or thiocyanate reagents (analogous to cyclopropylamine reactions in ).
- Sulfonation and Chlorination : Oxidative chlorination of the intermediate sulfide (e.g., using Cl₂ or SO₂Cl₂) to introduce the sulfonyl chloride group, as demonstrated in thiazole sulfonyl chloride synthesis ().
- Purification : Column chromatography or recrystallization in anhydrous solvents to isolate the product.
Key considerations include moisture sensitivity during chlorination and the use of inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and triazole/sulfonyl chloride protons (δ 8.5–9.5 ppm).
- LC-MS : To verify molecular weight (e.g., [M+H]⁺ = ~249.7 g/mol) and purity.
- FTIR : Peaks at ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) and ~700 cm⁻¹ (C-Cl).
- X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable, as in ).
Cross-referencing with spectral databases (e.g., PubChem InChI data in ) ensures accuracy .
Q. How should this compound be stored to maintain stability?
- Temperature : Store at –20°C in sealed, argon-purged vials to prevent hydrolysis.
- Desiccants : Use molecular sieves or silica gel in storage containers.
- Handling : Perform reactions under anhydrous conditions (e.g., glovebox or Schlenk line) to avoid sulfonyl chloride degradation to sulfonic acid .
Advanced Research Questions
Q. What reaction mechanisms govern its reactivity in sulfonylation reactions?
- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient triazole ring directs electrophilic attacks, while the sulfonyl chloride acts as a leaving group.
- Catalysis : Lewis acids (e.g., AlCl₃) may enhance reactivity in coupling reactions with amines or alcohols to form sulfonamides or sulfonate esters.
- Side Reactions : Competing hydrolysis under humid conditions requires strict moisture control ( and describe similar challenges) .
Q. How can structure-activity relationship (SAR) studies optimize its biological activity?
- Substituent Modification : Replace tert-butyl with bulkier groups (e.g., cyclopropyl) to alter lipophilicity and binding affinity.
- Sulfonamide Derivatives : Test intermediates against cancer cell lines (e.g., NCI-60 panel) to assess antitumor potential, as in .
- Electron-Withdrawing Groups : Introduce halogens or trifluoromethyl groups to enhance metabolic stability (analogous to ) .
Q. How can computational modeling predict its interactions with biological targets?
- Docking Simulations : Use software like AutoDock Vina with the InChI key (e.g., MAGTZUMWQUDWAH-UHFFFAOYSA-N in ) to model binding to enzymes like carbonic anhydrase.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Q. What strategies resolve contradictions in reported synthetic yields?
- Reaction Optimization : Vary solvents (e.g., DMF vs. THF), temperatures, or catalysts (e.g., DMAP).
- Intermediate Trapping : Use LC-MS to identify side products (e.g., sulfonic acid from hydrolysis).
- Scale-Up Adjustments : Ensure efficient stirring and controlled reagent addition to mitigate exothermic side reactions ( highlights oxidative chlorination challenges) .
Q. How can advanced analytical methods detect degradation products?
Q. What role does the tert-butyl group play in its physicochemical properties?
- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability (critical for CNS-targeting drugs).
- Steric Hindrance : Shields the triazole ring from metabolic oxidation, improving half-life.
- Crystallinity : Bulky substituents may reduce solubility but improve crystal formation for XRD (as in ) .
Q. How can cross-disciplinary approaches enhance its application in drug discovery?
- Chemical Biology : Use as a photoaffinity probe to map enzyme active sites.
- PET Tracers : Incorporate ¹¹C or ¹⁸F isotopes for imaging studies.
- Combinatorial Libraries : Generate sulfonamide derivatives via parallel synthesis for high-throughput screening (’s antitumor screening methodology) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
